An In-Depth Technical Guide to 2-Naphthalenecarboxaldehyde Oxime: Structure, Properties, and Applications
An In-Depth Technical Guide to 2-Naphthalenecarboxaldehyde Oxime: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The naphthalene scaffold is a cornerstone in medicinal chemistry, prized for its rigid, bicyclic aromatic structure that serves as a versatile template for the design of a wide array of biologically active molecules.[1] When functionalized with an oxime group at the 2-position, 2-naphthalenecarboxaldehyde oxime emerges as a compound of significant interest. Oximes, with their unique =N-OH functional group, are not merely derivatives of aldehydes or ketones; they are active participants in a multitude of chemical transformations and biological interactions.[1] The oxime moiety introduces hydrogen bond donors and acceptors, enhancing the potential for specific binding to biological targets, a feature that has been exploited in the development of various therapeutic agents.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-naphthalenecarboxaldehyde oxime, with a particular focus on its relevance to drug discovery and development.
Chemical Identity and Structure
2-Naphthalenecarboxaldehyde oxime, also known as (E)-2-naphthalenecarbaldehyde oxime, is an organic compound with the molecular formula C₁₁H₉NO.[3][4] Its structure consists of a naphthalene ring substituted at the second position with a carboxaldehyde oxime group. The "(E)" designation in its systematic name refers to the stereochemistry at the C=N double bond, indicating that the hydroxyl group and the naphthalene ring are on opposite sides.
| Identifier | Value |
| IUPAC Name | N-(naphthalen-2-ylmethylidene)hydroxylamine[4] |
| CAS Number | 51873-98-4[3] |
| Molecular Formula | C₁₁H₉NO[3][4] |
| Molecular Weight | 171.20 g/mol [3] |
| SMILES | C1=CC=C2C=C(C=CC2=C1)C=NO[4] |
| InChIKey | VJSUSMMBIMGSHW-UHFFFAOYSA-N[4] |
Structural Elucidation
The definitive structure of 2-naphthalenecarboxaldehyde oxime is established through a combination of spectroscopic techniques. While the crystal structure of the isomeric (E)-1-naphthaldehyde oxime has been determined by single-crystal X-ray diffraction, providing valuable conformational insights, the precise solid-state structure of the 2-isomer awaits similar elucidation.[5] Spectroscopic methods, however, provide a clear picture of its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring system, typically in the range of δ 7.0-8.0 ppm. A key diagnostic signal is the singlet for the oxime proton (CH=N), which would appear further downfield. For comparison, the imine proton (CH=N) in (E)-1-naphthaldehyde oxime appears at approximately δ 8.8 ppm.[5]
-
¹³C NMR: The carbon-13 NMR spectrum will exhibit signals for the ten carbons of the naphthalene ring and a distinct signal for the oxime carbon (CH=NOH) at around 150 ppm, confirming the conversion of the aldehyde group.[5]
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Key absorption bands for 2-naphthalenecarboxaldehyde oxime would include:
-
O-H stretching: A broad band in the region of 3200-3400 cm⁻¹, characteristic of the hydroxyl group of the oxime.[5]
-
C=N stretching: A sharp band around 1600-1650 cm⁻¹, corresponding to the carbon-nitrogen double bond of the oxime functionality.[5]
-
Aromatic C-H stretching: Signals typically appearing above 3000 cm⁻¹.[6]
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For 2-naphthalenecarboxaldehyde oxime, the molecular ion peak [M]⁺ would be observed at an m/z of 171.20.
Physicochemical Properties
The physicochemical properties of 2-naphthalenecarboxaldehyde oxime are critical for its handling, formulation, and biological activity.
| Property | Value | Source |
| Polar Surface Area (PSA) | 32.59 Ų | [3] |
| LogP | 2.64790 | [3] |
The calculated LogP value suggests that the compound has moderate lipophilicity, which is often a desirable trait for drug candidates, as it influences absorption, distribution, metabolism, and excretion (ADME) properties.
Synthesis of 2-Naphthalenecarboxaldehyde Oxime
The synthesis of 2-naphthalenecarboxaldehyde oxime is typically achieved through the condensation reaction of 2-naphthaldehyde with hydroxylamine or its hydrochloride salt. This is a well-established and efficient method for the formation of oximes.[1]
Experimental Protocol: Synthesis of (E)-2-Naphthalenecarboxaldehyde Oxime
This protocol is based on a reported synthesis with a high yield.[7]
Materials:
-
2-Naphthaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Methanol (MeOH)
-
Chloroform (CHCl₃) for purification
-
Silica gel for column chromatography
Procedure:
-
Preparation of Hydroxylamine Solution: In a suitable reaction flask, dissolve hydroxylamine hydrochloride (0.60 mmol) in methanol (10 ml).
-
Addition of Base: To the stirred hydroxylamine solution, add sodium carbonate (0.30 mmol). Continue stirring at room temperature for 5 minutes. This step generates free hydroxylamine in situ.
-
Addition of Aldehyde: Add 2-naphthaldehyde (0.54 mmol) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, a precipitate may form. Filter off the precipitate and evaporate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using chloroform as the eluent.
-
Isolation: Evaporate the solvent from the collected fractions to obtain the pure (E)-2-naphthalenecarboxaldehyde oxime. A yield of approximately 90% can be expected.[7]
Causality Behind Experimental Choices:
-
The use of sodium carbonate as a base is crucial to neutralize the hydrochloric acid from hydroxylamine hydrochloride, thereby liberating the free hydroxylamine nucleophile required for the reaction with the aldehyde.
-
Methanol is a suitable solvent as it readily dissolves the reactants and facilitates the reaction.
-
Column chromatography is an effective method for purifying the final product from any unreacted starting materials or by-products.
Caption: Synthesis workflow for (E)-2-naphthalenecarboxaldehyde oxime.
Potential Applications in Drug Development
The unique structural features of 2-naphthalenecarboxaldehyde oxime make it an attractive scaffold for the development of novel therapeutic agents. The naphthalene moiety provides a rigid core that can be further functionalized, while the oxime group can participate in key binding interactions with biological targets.
Antimicrobial Activity
Research has demonstrated the antimicrobial potential of 2-naphthalenecarboxaldehyde oxime. Studies have shown that this compound exhibits activity against various pathogenic microbes.[7] The presence of the oxime group is believed to contribute to this activity, potentially through mechanisms such as chelation of metal ions essential for microbial growth or interference with key enzymatic pathways. Further investigation into its spectrum of activity and mechanism of action is warranted to fully explore its potential as an antimicrobial agent.
Anticancer Potential
While direct studies on the anticancer activity of 2-naphthalenecarboxaldehyde oxime are limited, numerous derivatives of 2-naphthaldehyde have shown potent cytotoxic effects against a range of human cancer cell lines.[8] These derivatives often induce cell death through mechanisms such as apoptosis and cell cycle arrest.[8] The generation of reactive oxygen species (ROS) within cancer cells is a key mechanism attributed to the anticancer effects of some naphthaldehyde derivatives.[8] Given that the introduction of an oxime group can significantly modulate the biological activity of a parent compound, 2-naphthalenecarboxaldehyde oxime represents a promising lead for the development of novel anticancer agents.[2]
Enzyme Inhibition
Oximes are known to be effective inhibitors of various enzymes.[2] The ability of the oxime group to act as both a hydrogen bond donor and acceptor allows for strong interactions with the active sites of enzymes.[2] This makes 2-naphthalenecarboxaldehyde oxime a candidate for screening against a variety of enzymatic targets relevant to human diseases, such as kinases, proteases, and oxidoreductases.
Safety and Handling
For detailed safety and handling information, it is recommended to consult the Safety Data Sheet (SDS) for 2-naphthalenecarboxaldehyde oxime. As a general precaution when handling this and other chemical compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
2-Naphthalenecarboxaldehyde oxime is a versatile compound with a rich chemical scaffold that holds significant promise for applications in drug discovery and development. Its straightforward synthesis, coupled with the inherent biological potential of the naphthalene and oxime moieties, makes it an attractive starting point for the design of novel therapeutic agents. Further research into its specific biological activities, mechanism of action, and structure-activity relationships will be crucial in unlocking its full potential in the fields of medicinal chemistry and pharmaceutical science.
Sources
- 1. 2-(benzyloxy)-1-naphthaldehyde oxime | Benchchem [benchchem.com]
- 2. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. 2-NAPHTHALDEHYDE OXIME CAS#24091-02-9 | Regulatory Information | GCIS-ChemRadar [chemradar.com]
- 5. Crystal structures of (E)-1-naphthaldehyde oxime and (E)-phenanthrene-9-carbaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
